![molecular formula C15H9F3N2O B2668257 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 944775-02-4](/img/structure/B2668257.png)

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

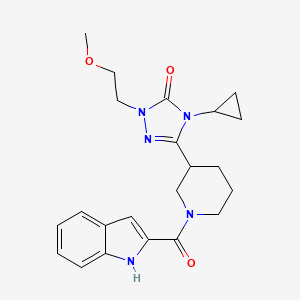

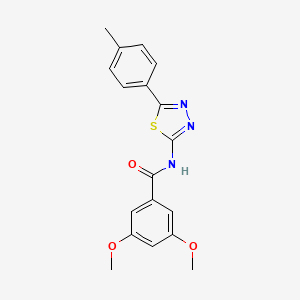

The compound “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C15H9F3N2O . It has an average mass of 290.240 Da and a monoisotopic mass of 290.066711 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenylimidazo[1,5-a]pyridin-1-yl group attached to a trifluoroethan-1-one moiety . This structure is likely to influence its physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 290.240 Da . It is offered by Benchchem for research purposes. More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

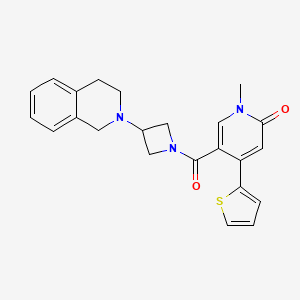

Oxidative Cross Coupling and Synthesis

Madhu Chennapuram and colleagues (2015) developed a simple, efficient, and selective method for oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, facilitating the synthesis of 1-aryl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-diones through new C–C bond formation via Kornblum oxidation. This method offers a metal-free approach to synthesize derivatives of the compound of interest with potential applications in organic synthesis and material science (Madhu Chennapuram et al., 2015).

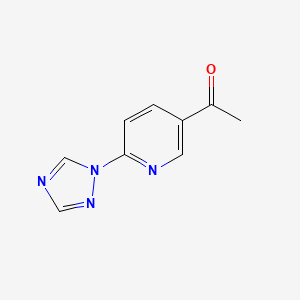

Fluorescent Properties

Research by H. Tomoda and colleagues (1999) on derivatives of imidazo[1,2-a]pyridine, including structures similar to the compound , explored their fluorescent properties. They synthesized 20 derivatives and studied their thermally stable solid compounds and fluorescent properties, indicating potential applications in the development of novel fluorescent organic compounds for materials science applications (H. Tomoda et al., 1999).

Organocatalytic Applications

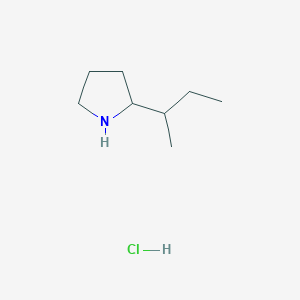

Jun Jiang and colleagues (2017) reported on the use of l-phenylalanine triflate as an organocatalyst for the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, demonstrating a convergent synthesis approach from aromatic aldehydes, ketones, and ethane-1,2-diamine. This highlights the compound's relevance in catalysis and synthetic chemistry (Jun Jiang et al., 2017).

Microwave-Assisted Synthesis

M. Shaaban (2008) developed a microwave-assisted synthesis approach for fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the compound's potential in facilitating efficient synthetic routes for producing heterocyclic compounds with the trifluoromethyl group, which are valuable in medicinal chemistry and material science (M. Shaaban, 2008).

Luminescent Materials

G. Volpi and colleagues (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized via a one-pot method, focusing on their optical properties. They found these compounds have significant Stokes' shift ranges and tunable quantum yields, suggesting their application in creating luminescent low-cost materials (G. Volpi et al., 2017).

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)13(21)12-11-8-4-5-9-20(11)14(19-12)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGLPDRKHSGNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)